N-Methyl Duloxetine-naphthyl-d7

Catalog No.
S13973921
CAS No.
M.F
C19H21NOS
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl Duloxetine-naphthyl-d7

Product Name

N-Methyl Duloxetine-naphthyl-d7

IUPAC Name

3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

Molecular Formula

C19H21NOS

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D

InChI Key

JFTURWWGPMTABQ-DDDCEERRSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]

N-Methyl Duloxetine-naphthyl-d7 is a deuterated analog of N-Methyl Duloxetine, primarily utilized in research contexts to trace the compound in biochemical and pharmacological studies. The molecular formula for N-Methyl Duloxetine-naphthyl-d7 is C19H14D7NOS, with a molecular weight of 318.48 g/mol. The incorporation of deuterium (indicated by "d7") allows for enhanced tracking and analysis in various experimental settings, particularly in metabolic studies.

  • Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, altering the compound's redox state.
  • Substitution: The compound can participate in substitution reactions, particularly at the naphthyl and thiophene rings, utilizing various halogenating agents and nucleophiles.

The major products from these reactions include oxidized forms, reduced derivatives, and substituted compounds.

N-Methyl Duloxetine-naphthyl-d7 exhibits significant biological activity as a dual serotonin and norepinephrine reuptake inhibitor. Its mechanism of action involves inhibiting the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing their effects. Notably, it has a weak inhibitory effect on dopamine reuptake. The compound does not significantly interact with other receptor types such as muscarinic cholinergic or histaminergic receptors .

The synthesis of N-Methyl Duloxetine-naphthyl-d7 typically involves several key steps:

  • Formation of the Naphthyl-d7 Intermediate: This step includes the deuteration of naphthalene to produce the naphthyl-d7 intermediate.
  • Coupling Reaction: The naphthyl-d7 intermediate is coupled with a thiophene derivative under specific conditions to form the desired product.
  • Methylation: The final step involves methylation of the amine group to yield N-Methyl Duloxetine-naphthyl-d7.

These synthetic routes ensure that the deuterium labeling is incorporated effectively for research applications.

N-Methyl Duloxetine-naphthyl-d7 is extensively used in various scientific fields:

  • Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.
  • Biology: The compound is employed in studies involving metabolic pathways and enzyme interactions.
  • Medicine: Investigated for potential therapeutic effects and pharmacokinetics.
  • Industry: Utilized in developing new materials and chemical processes.

Its unique properties make it valuable for understanding drug metabolism and pharmacodynamics.

Research involving N-Methyl Duloxetine-naphthyl-d7 focuses on its interactions with various biological systems. Studies have shown that it effectively inhibits serotonin and norepinephrine reuptake transporters, which are crucial for mood regulation and pain perception. Additionally, its metabolic pathways have been explored, revealing significant biotransformation into various metabolites through enzymatic processes involving cytochrome P450 enzymes .

N-Methyl Duloxetine-naphthyl-d7 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N-Methyl DuloxetineC18H19NOSNon-deuterated version; widely used antidepressant
DesvenlafaxineC16H19NOSActive metabolite of venlafaxine; similar mechanism
VenlafaxineC17H27NOSSerotonin-norepinephrine reuptake inhibitor
MilnacipranC15H22N2O2SDual reuptake inhibitor; primarily used for fibromyalgia

N-Methyl Duloxetine-naphthyl-d7's unique feature lies in its deuterated structure, which allows for precise tracking in metabolic studies, providing insights into its pharmacokinetics that non-deuterated counterparts cannot offer .

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

318.17832269 g/mol

Monoisotopic Mass

318.17832269 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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